molecular formula C8H10O3 B14684692 3-Hydroxy-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one CAS No. 35768-38-8

3-Hydroxy-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one

Cat. No.: B14684692
CAS No.: 35768-38-8
M. Wt: 154.16 g/mol
InChI Key: JLVKXUCHTRUYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is an organic compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the use of a phenol derivative and a suitable carbonyl compound in the presence of an acid or base catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, alkylating agents, or nitrating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydrobenzofurans.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its aromatic properties.

    2,3-Dihydrobenzofuran: A reduced form with different reactivity.

    4-Hydroxybenzofuran: Another hydroxylated derivative with distinct properties.

Uniqueness

3-Hydroxy-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical and biological properties.

Properties

CAS No.

35768-38-8

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3-hydroxy-3,5,6,7-tetrahydro-2H-1-benzofuran-4-one

InChI

InChI=1S/C8H10O3/c9-5-2-1-3-7-8(5)6(10)4-11-7/h6,10H,1-4H2

InChI Key

JLVKXUCHTRUYJT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CO2)O)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.